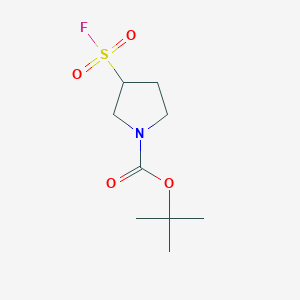

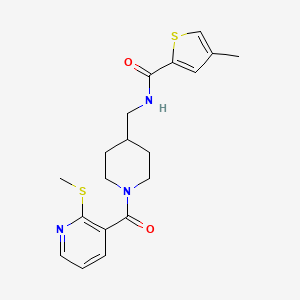

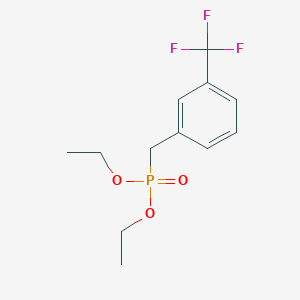

![molecular formula C23H20F3N3O2S B3006682 N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 1211991-26-2](/img/structure/B3006682.png)

N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of different pharmacophores to create a molecule with desired biological properties. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave-assisted, solvent-free methods, which are known for their efficiency and eco-friendliness . Similarly, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of dimethylamino benzoic acid . These methods suggest that the synthesis of the compound would also involve strategic coupling reactions, possibly under microwave irradiation or other facilitating conditions to enhance reaction rates and yields.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the solid-state structure of some compounds, revealing details about molecular conformations and supramolecular aggregation . These techniques would be essential in confirming the structure of "N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide" and understanding its three-dimensional conformation.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by its functional groups. The presence of the benzamide group could facilitate reactions such as nucleophilic substitution or amide bond formation . The thiazole ring might engage in electrophilic substitution reactions, given its aromatic nature and the presence of electron-donating groups that increase its reactivity . Additionally, the dimethylamino group could participate in reactions as a base or nucleophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart a degree of lipophilicity, potentially affecting the compound's solubility and membrane permeability . The molecular docking and ADMET studies of similar compounds suggest that the compound might exhibit good oral drug-like behavior, with potential absorption, distribution, metabolism, excretion, and toxicity profiles conducive to medicinal applications . The compound's stability, melting point, and solubility in various solvents would be key physical properties to investigate.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- A study by Ravinaik et al. (2021) on a series of substituted N-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related to the compound , demonstrated significant anticancer activities against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds showed better efficacy than the reference drug etoposide in some cases (Ravinaik et al., 2021).

Synthesis of Novel Compounds

- Bhat et al. (2020) developed a series of novel Biginelli compounds, which included derivatives of the compound of interest. These were synthesized using an efficient method and characterized by spectroscopic methods (Bhat et al., 2020).

Corrosion Inhibition

- Quraishi and Sharma (2005) explored thiazoles, including derivatives similar to the compound , as corrosion inhibitors for mild steel in acid solutions. These compounds were found to be effective in reducing corrosion, with their efficiency varying based on factors like concentration and temperature (Quraishi & Sharma, 2005).

Synthesis of Heterocyclic Systems

- Selič et al. (1997) described the use of related compounds in the synthesis of heterocyclic systems. They developed a method to prepare various pyridine and pyrimidine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Selič et al., 1997).

Gelation Behavior

- Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. They found that certain derivatives displayed gelation towards ethanol/water and methanol/water mixtures, influenced by methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).

Eigenschaften

IUPAC Name |

N-[5-[(E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O2S/c1-15-20(19(30)12-13-28(2)3)32-22(27-15)29(21(31)16-8-5-4-6-9-16)18-11-7-10-17(14-18)23(24,25)26/h4-14H,1-3H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRSZRIPUQHLTA-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3)C(=O)C=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3)C(=O)/C=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

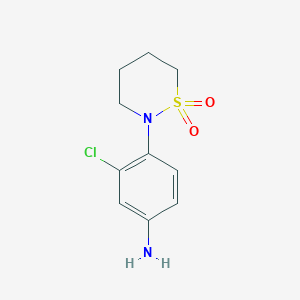

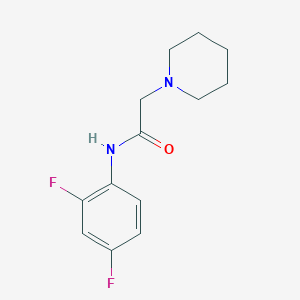

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)

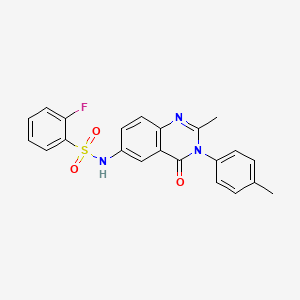

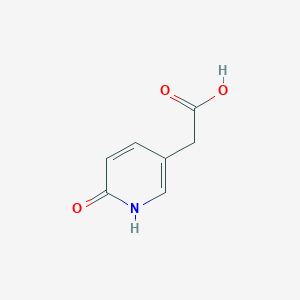

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)

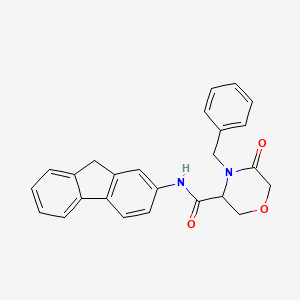

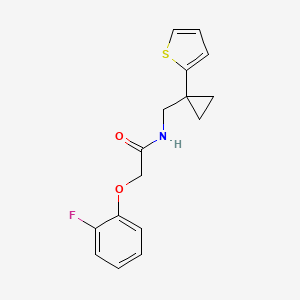

![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3006612.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide](/img/structure/B3006614.png)

![N-(2-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B3006615.png)